Insecticidal Potency of Scaffold-Derived Diacylhydrazines vs. Commercial Tebufenozide: 1.3- to 1.6-Fold LC₅₀ Advantage Against Plutella xylostella
Diacylhydrazine derivatives constructed on the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold demonstrate substantially higher larvicidal activity against the diamondback moth (Plutella xylostella) than the commercial ecdysone agonist tebufenozide. The most active derivatives (compounds 10g, 10h, and 10w) exhibit LC₅₀ values of 27.49, 23.67, and 28.90 mg L⁻¹ respectively, compared to tebufenozide's LC₅₀ of 37.77 mg L⁻¹ measured in the identical bioassay [1]. This corresponds to a 1.3- to 1.6-fold improvement in potency, with compound 10h achieving the greatest differential. Against Helicoverpa armigera (cotton bollworm), the same compounds gave mortality rates of 70.8%, 87.5%, and 79.2% at the tested concentration [1].
| Evidence Dimension | Larvicidal activity (LC₅₀, mg L⁻¹) against Plutella xylostella (diamondback moth) |
|---|---|
| Target Compound Data | Compound 10h: LC₅₀ = 23.67 mg L⁻¹; Compound 10g: LC₅₀ = 27.49 mg L⁻¹; Compound 10w: LC₅₀ = 28.90 mg L⁻¹ |
| Comparator Or Baseline | Tebufenozide (commercial diacylhydrazine insecticide, ecdysone agonist): LC₅₀ = 37.77 mg L⁻¹ |
| Quantified Difference | 1.3- to 1.6-fold lower LC₅₀ (higher potency); compound 10h is 1.6× more potent than tebufenozide on an equimolar basis |
| Conditions | Larvicidal bioassay; leaf-dip method; mortality assessed at 48 h post-treatment; identical concentration ranges and solvent conditions (DMSO with 0.1% Tween 80) for all test compounds and comparator |
Why This Matters
Procurement of this intermediate enables synthesis of derivatives with quantifiably superior insecticidal potency against a globally important lepidopteran pest compared to a commercially established ecdysone agonist benchmark, supporting selection where enhanced diamondback moth control is required.
- [1] BMC Chemistry. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. BMC Chemistry, 2017, 11:50. DOI: 10.1186/s13065-017-0279-z. View Source
